(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene
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Overview
Description
(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene is an organic compound characterized by the presence of an ethenyloxy group attached to an ethyltriazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene typically involves the reaction of an appropriate alkyl halide with an azide compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the triazene structure. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the triazene moiety into amines or other reduced forms.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene include other triazene derivatives and ethenyloxy-containing compounds. Examples include:
- (1E)-1-[2-(Ethenyloxy)ethyl]-3-methyltriaz-1-ene
- (1E)-1-[2-(Ethenyloxy)ethyl]-3-propyltriaz-1-ene
- (1E)-1-[2-(Ethenyloxy)ethyl]-3-butyltriaz-1-ene .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel materials and as a potential therapeutic agent.
Properties
CAS No. |
54717-45-2 |
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Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
N-(2-ethenoxyethyldiazenyl)ethanamine |
InChI |
InChI=1S/C6H13N3O/c1-3-7-9-8-5-6-10-4-2/h4H,2-3,5-6H2,1H3,(H,7,8) |
InChI Key |
WQWMOOVZMLQODO-UHFFFAOYSA-N |
Canonical SMILES |
CCNN=NCCOC=C |
Origin of Product |
United States |
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